molecular formula C20H14FNO4S B11018966 3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate

3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate

Cat. No.: B11018966
M. Wt: 383.4 g/mol
InChI Key: UVRJXPYGNZHIDH-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoxazole ring, a benzyl group, and a fluorobenzenesulfonate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The final step involves the sulfonation of the benzoxazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) on the benzoxazole ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives of the benzoxazole ring.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its benzoxazole ring is known to interact with various proteins and enzymes, making it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. The fluorobenzenesulfonate moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1,2-benzoxazole: Lacks the fluorobenzenesulfonate group, making it less reactive in certain chemical reactions.

    4-Fluorobenzenesulfonate: Does not contain the benzoxazole ring, limiting its biological activity.

    1,2-Benzoxazole: A simpler structure that lacks the benzyl and fluorobenzenesulfonate groups, resulting in different chemical and biological properties.

Uniqueness

3-Benzyl-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate is unique due to its combination of a benzoxazole ring, a benzyl group, and a fluorobenzenesulfonate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14FNO4S

Molecular Weight

383.4 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C20H14FNO4S/c21-15-6-9-17(10-7-15)27(23,24)26-16-8-11-18-19(22-25-20(18)13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2

InChI Key

UVRJXPYGNZHIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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